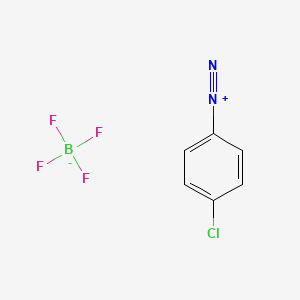

4-chlorobenzenediazonium;tetrafluoroborate

説明

4-Chlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4ClN2BF4. It is a diazonium salt where the diazonium group is bonded to a 4-chlorobenzene ring, and the counterion is tetrafluoroborate. This compound is widely used in organic synthesis, particularly in the preparation of aryl derivatives through diazonium coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenediazonium tetrafluoroborate is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid in the presence of hydrochloric acid to form 4-chlorobenzenediazonium chloride. This intermediate is then treated with tetrafluoroboric acid to yield 4-chlorobenzenediazonium tetrafluoroborate .

Industrial Production Methods: In industrial settings, the synthesis of 4-chlorobenzenediazonium tetrafluoroborate follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.

化学反応の分析

Types of Reactions: 4-Chlorobenzenediazonium tetrafluoroborate undergoes various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.

Coupling Reactions: It can couple with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions.

Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium acetate.

Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.

Major Products:

Substitution Reactions: Products include 4-chlorobenzene derivatives such as 4-chlorobromobenzene, 4-chlorophenol, and 4-chlorothiophenol.

Coupling Reactions: Azo compounds such as 4-chlorophenylazo phenol and 4-chlorophenylazo aniline.

Reduction Reactions: 4-Chloroaniline.

科学的研究の応用

Organic Synthesis

Aryl Diazonium Salts as Intermediates

Diazonium salts, including 4-chlorobenzenediazonium tetrafluoroborate, are pivotal in organic synthesis due to their ability to serve as intermediates for generating a variety of functionalized compounds. They are utilized in classical reactions such as:

- Sandmeyer Reaction : This reaction allows for the substitution of diazonium groups with halides or other nucleophiles, enabling the synthesis of aryl halides.

- Balz-Schiemann Reaction : This method involves the conversion of diazonium salts into fluorinated compounds, which is crucial for synthesizing fluorinated pharmaceuticals.

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions have been extensively explored for the formation of carbon-carbon bonds, utilizing diazonium salts as reactive aryl halide surrogates .

Case Study: Synthesis of Angiotensin II Inhibitors

Recent developments have highlighted the use of aryl diazonium salts in large-scale syntheses, such as the preparation of intermediates for angiotensin II inhibitors via Suzuki-Miyaura cross-coupling reactions. This method demonstrated effective yields and has implications for drug development in cardiovascular therapies .

Nanotechnology

Functionalization of Nanomaterials

4-Chlorobenzenediazonium tetrafluoroborate is particularly effective in the functionalization of carbon nanostructures, such as single-wall carbon nanotubes (SWCNTs). The functionalization process involves:

- Mixing SWCNTs with Ionic Liquids : The diazonium salt is added to facilitate the attachment of chlorophenyl groups to the nanotube surface.

- Exfoliation and Stabilization : By preventing the aggregation of nanotubes, this functionalization enhances their dispersibility and stability in various solvents .

Efficiency and Mechanism

The process has been shown to achieve a functionalization efficiency of approximately 1 in 44 carbon atoms on the nanotube surface. This modification is crucial for applications in sensors and electronic devices where stable dispersions of CNTs are required .

Electrochemical Applications

Sandmeyer-Type Reactions

Recent research has demonstrated that electrochemical methods can be employed to facilitate Sandmeyer reactions using diazonium salts. This approach allows for more controlled reactions under mild conditions, reducing by-products and enhancing yields .

Stability and Handling

While diazonium tetrafluoroborates are generally more stable than their chloride counterparts, they still pose handling risks due to potential decomposition. Proper laboratory practices include preparing these compounds in situ rather than isolating them whenever feasible .

Summary Table of Applications

作用機序

The mechanism of action of 4-chlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group is electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. The tetrafluoroborate counterion stabilizes the diazonium ion and enhances its solubility in polar solvents .

類似化合物との比較

Benzenediazonium tetrafluoroborate: Similar in structure but lacks the chloro substituent.

4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group instead of a chloro group.

4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of a chloro group.

Uniqueness: 4-Chlorobenzenediazonium tetrafluoroborate is unique due to the presence of the chloro substituent, which influences its reactivity and the types of reactions it can undergo. The chloro group is electron-withdrawing, which can affect the stability of the diazonium ion and the outcome of substitution reactions.

生物活性

4-Chlorobenzenediazonium tetrafluoroborate is a diazonium salt with significant applications in organic synthesis and biological research. This compound, characterized by its stability and reactivity, serves as a precursor in various chemical transformations, particularly in the synthesis of azo dyes and other nitrogen-containing compounds. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

- Chemical Formula : C₆H₄ClN₂BF₄

- Molecular Weight : 210.47 g/mol

- Solubility : Soluble in polar solvents such as acetonitrile and dimethyl sulfoxide.

- Stability : More stable than its chloride counterpart, but sensitive to moisture and strong bases .

The biological activity of 4-chlorobenzenediazonium tetrafluoroborate primarily arises from its ability to generate reactive intermediates, such as free radicals. These intermediates can participate in various reactions, including:

- Electrophilic Aromatic Substitution : The diazonium group can be replaced by nucleophiles, leading to the formation of substituted aromatic compounds.

- Formation of Hydrazines : Reaction with reducing agents (e.g., ascorbic acid) can yield hydrazines, which are important in drug synthesis .

Applications in Biological Research

4-Chlorobenzenediazonium tetrafluoroborate has been employed in various biological assays and synthetic methodologies:

- Dyeing and Staining : It is used as a dye for enterochromaffin cells, enabling the visualization of these cells in histological studies .

- Synthesis of Nitrogen Heterocycles : The compound serves as a key reagent in the synthesis of indoles and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals .

Table 1: Summary of Biological Activities

Case Study 1: Electrophilic Substitution Reactions

In a study examining the reactivity of 4-chlorobenzenediazonium tetrafluoroborate, it was found that treatment with various nucleophiles led to successful substitution reactions. This property is exploited in synthesizing complex organic molecules that are relevant in medicinal chemistry .

Case Study 2: Hydrazine Formation

The compound's ability to form hydrazines through reduction has been highlighted in research focused on developing safer synthetic routes for nitrogen-containing compounds. This method circumvents the need for toxic reagents typically used in hydrazine synthesis .

特性

IUPAC Name |

4-chlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBTBSOTHVJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-41-6 | |

| Record name | Benzenediazonium, 4-chloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chlorobenzene-1-diazonium; tetrafluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。